Ethyl 1,3,4-oxadiazole-2-carboxylate
Overview
Description
Ethyl 1,3,4-oxadiazole-2-carboxylate is a type of 1,3,4-oxadiazole derivative . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects . Ethyl 1,3,4-oxadiazole-2-carboxylate is considered a useful research chemical .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including Ethyl 1,3,4-oxadiazole-2-carboxylate, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has also been reported .Molecular Structure Analysis
The molecular structure of Ethyl 1,3,4-oxadiazole-2-carboxylate was established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry . The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Chemical Reactions Analysis
The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 1,3,4-oxadiazole-2-carboxylate is 157.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 157.04874109 g/mol . Its topological polar surface area is 91.2 Ų .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 1,3,4-oxadiazole-2-carboxylate compounds demonstrate significant potential in various biological applications. Notably, some derivatives show impressive antimicrobial, antilipase, and antiurease activities. For instance, a study outlined the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, revealing that these compounds exhibit good to moderate antimicrobial activities against certain microorganisms. Additionally, two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu et al., 2013).
Synthesis Techniques
Innovative synthesis techniques play a critical role in the scientific exploration of Ethyl 1,3,4-oxadiazole-2-carboxylate. One method involves microwave-assisted synthesis, leading to the creation of hybrid molecules with biological significance. This approach demonstrates the versatility of these compounds in medicinal chemistry and their potential applications in drug design and discovery (Başoğlu et al., 2013).
Antimicrobial Assessment
Ethyl 1,3,4-oxadiazole-2-carboxylate derivatives have shown promising antimicrobial properties. A study synthesized N-substituted derivatives and tested them against various bacteria, revealing moderate to high antibacterial activity. This highlights the potential of these compounds in the development of new antimicrobial agents (Khalid et al., 2016).
Building Blocks in Medicinal Chemistry
Ethyl 1,3,4-oxadiazole-2-carboxylate serves as a versatile building block in medicinal chemistry. It is used to create bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds, which can be integrated into biologically relevant molecules. This demonstrates the compound's role in the synthesis of potential therapeutic agents (Jakopin, 2018).
Future Directions
The promising effect of 1,3,4-oxadiazole derivatives, especially on the MDA-MB-231 cell line, motivates future studies to improve the anticancer profile and to reduce the toxicological risks . The presence of a morpholine ring on a heterocyclic system leads to an enhancement of pharmacological activities in most cases . Therefore, future research could focus on synthesizing different new 1,3,4-oxadiazole derivatives to increase their activity and lower their toxicity .
properties
IUPAC Name |
ethyl 1,3,4-oxadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZUBHIKKPLAEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,3,4-oxadiazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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